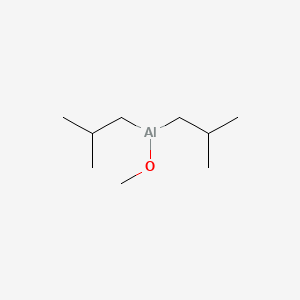

Diisobutylmethoxyaluminium

Description

Properties

CAS No. |

3183-64-0 |

|---|---|

Molecular Formula |

C9H21AlO |

Molecular Weight |

172.24 g/mol |

IUPAC Name |

methoxy-bis(2-methylpropyl)alumane |

InChI |

InChI=1S/2C4H9.CH3O.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H3;/q;;-1;+1 |

InChI Key |

PQYRGTGTFRXFEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Al](CC(C)C)OC |

Origin of Product |

United States |

Mechanistic Investigations of Diisobutylmethoxyaluminium Reactivity

Lewis Acidity and Coordination Chemistry of Diisobutylmethoxyaluminium with Substrates

The reactivity of aluminium-based reagents like this compound is fundamentally linked to the Lewis acidic character of the aluminium center. libretexts.orgwikipedia.org This acidity governs the initial interaction with substrates, paving the way for subsequent chemical transformations.

The aluminium atom in this compound, similar to that in DIBAL-H, possesses a vacant p-orbital, rendering it a potent Lewis acid. libretexts.orgmasterorganicchemistry.com In reactions with carbonyl-containing substrates such as esters and ketones, the primary step involves the coordination of the Lewis acidic aluminium center to the Lewis basic carbonyl oxygen. stackexchange.comyoutube.com This interaction serves to activate the carbonyl group. chemistrysteps.com

By withdrawing electron density from the oxygen atom, the aluminium center enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.com This activation is a critical prerequisite for the subsequent hydride transfer. In some complex catalytic cycles, a diisobutylalkoxyaluminium species, formed in situ, can act as a Lewis acid to coordinate with a substrate, influencing the regioselectivity of the reaction by sterically blocking certain reaction sites. acs.orgnih.gov

The interaction between the Lewis acidic aluminium and the Lewis basic substrate leads to the formation of a donor-acceptor complex, also known as a Lewis adduct. wikipedia.orgnih.gov In the case of a carbonyl substrate, the lone pair of electrons on the carbonyl oxygen is donated to the empty orbital of the aluminium atom. masterorganicchemistry.comyoutube.com

Hydride Transfer Mechanisms in this compound-Mediated Reductions

The primary function of this compound and related hydrides in reductions is to deliver a hydride ion (H⁻) to an electrophilic center. The mechanism of this transfer, particularly its chemoselectivity and stereoselectivity, is a subject of detailed investigation.

One of the most significant applications of DIBAL-H, and by extension its alkoxy derivatives, is the partial reduction of esters to aldehydes, a transformation not readily achieved with more powerful reducing agents like lithium aluminium hydride which typically proceed to the primary alcohol. youtube.comchemistrysteps.com The success of this partial reduction hinges on the formation of a stable tetrahedral intermediate at low temperatures, typically -78 °C. stackexchange.comic.ac.ukdavuniversity.org

The mechanism proceeds as follows:

Coordination: The Lewis acidic aluminium atom coordinates to the carbonyl oxygen of the ester. masterorganicchemistry.comyoutube.com

Hydride Transfer: The aluminium reagent then delivers a single hydride equivalent to the activated carbonyl carbon. davuniversity.org

Intermediate Formation: This nucleophilic addition results in a stable tetrahedral intermediate. stackexchange.comic.ac.uk This intermediate is effectively a diisobutylalkoxyaluminium species, where one alkoxy group is from the original ester. At low temperatures, this intermediate does not collapse to eliminate the alkoxy group. ic.ac.uk

Work-up: Subsequent aqueous or acidic work-up hydrolyzes this intermediate, liberating the aldehyde product. chemistrysteps.comic.ac.uk

If the reaction is allowed to warm to room temperature, the tetrahedral intermediate becomes unstable and eliminates the alkoxy group to form the aldehyde, which is then rapidly reduced further by another equivalent of the hydride reagent to the primary alcohol. ic.ac.uk

Table 1: Comparison of Ester Reduction Outcomes

| Reagent | Temperature | Key Intermediate | Final Product |

|---|---|---|---|

| DIBAL-H (1 equiv.) | -78 °C | Stable tetrahedral aluminium complex stackexchange.comic.ac.uk | Aldehyde ic.ac.uk |

| DIBAL-H (>1 equiv.) | Room Temp. | Unstable intermediate, free aldehyde | Primary Alcohol ic.ac.uk |

Diisobutylaluminium-based reagents also reduce other carbonyl compounds and related functional groups.

Aldehydes and Ketones: These are readily reduced to primary and secondary alcohols, respectively. The mechanism follows a similar pattern of Lewis acid coordination at the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon to form an aluminium alkoxide intermediate, which is then hydrolyzed during work-up to yield the alcohol. davuniversity.org

Nitriles: Nitriles can also be reduced to aldehydes using one equivalent of DIBAL-H at low temperatures. davuniversity.org The mechanism involves coordination of the Lewis acidic aluminium to the nitrile nitrogen, followed by hydride transfer to the carbon atom. This forms an imine-aluminium complex. Hydrolysis of this intermediate yields the aldehyde. chemistrysteps.com Using excess reagent can lead to the formation of a primary amine. davuniversity.org

Lactones: These cyclic esters can be reduced to lactols (hemiacetals) under conditions similar to the partial reduction of acyclic esters. ic.ac.uk

Table 2: Products of DIBAL-H Mediated Reductions

| Substrate | Stoichiometry/Conditions | Product |

|---|---|---|

| Aldehyde | 1 equiv. | Primary Alcohol davuniversity.org |

| Ketone | 1 equiv. | Secondary Alcohol davuniversity.org |

| Nitrile | 1 equiv., -78 °C, then H₃O⁺ | Aldehyde chemistrysteps.comdavuniversity.org |

The stereochemical outcome of reductions by aluminium hydrides is often dictated by the structure of the substrate, a phenomenon known as substrate control. The bulky nature of the diisobutyl groups on the aluminium reagent plays a significant role in the diastereoselectivity of the reduction.

In the reduction of cyclic ketones, for instance, the hydride is typically delivered to the less sterically hindered face of the carbonyl group. For substrates containing a nearby chelating group, such as a hydroxyl or alkoxy group, the aluminium reagent can coordinate to both the carbonyl oxygen and the heteroatom of the directing group. This chelation creates a rigid, cyclic intermediate that forces the hydride to be delivered from a specific face of the molecule, often leading to high levels of diastereoselectivity. Reagents like DIBAL-H are known to participate in such chelation-controlled reductions to afford syn-1,3-diols from β-hydroxy ketones. bham.ac.uk While specific studies on this compound are scarce, it is expected to follow similar principles of steric approach control and chelation control due to its structural similarity to DIBAL-H.

Elucidation of Elementary Steps in Catalytic Cycles Involving this compound

Catalytic cycles involving aluminum alkoxides, and by extension this compound, are characterized by a series of fundamental steps that facilitate chemical transformations. A primary application of such catalysts is in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. The catalytic cycle for this process is generally understood to proceed through a coordination-insertion mechanism.

The elementary steps are as follows:

Catalyst Activation and Substrate Coordination: The catalytic cycle is initiated by the coordination of the monomer's carbonyl oxygen to the Lewis acidic aluminum center of the this compound. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The steric bulk of the isobutyl groups can influence the approach of the monomer.

Nucleophilic Attack and Ring Opening: The methoxy (B1213986) group of the catalyst then acts as a nucleophile, attacking the activated carbonyl carbon of the coordinated monomer. This step results in the opening of the cyclic ester ring and the formation of a new, elongated alkoxide species that remains attached to the aluminum center.

Chain Propagation: The newly formed aluminum alkoxide can then coordinate with another monomer molecule. The growing polymer chain, now acting as the alkoxide ligand, attacks the newly coordinated monomer, thereby extending the polymer chain. This step can repeat numerous times, leading to the formation of a high molecular weight polymer.

Chain Termination/Transfer: The catalytic cycle can be terminated by the introduction of a protic source, which protonates the propagating alkoxide and releases the polymer chain from the aluminum center. Alternatively, chain transfer agents can be employed to control the molecular weight of the resulting polymer.

Table 1: Postulated Elementary Steps in this compound-Catalyzed Ring-Opening Polymerization

| Step | Description | Key Intermediates |

| 1 | Coordination of the monomer (e.g., ε-caprolactone) to the aluminum center. | Monomer-catalyst complex |

| 2 | Intramolecular nucleophilic attack by the methoxy group on the coordinated monomer's carbonyl carbon, leading to ring opening. | Acyloxy-aluminum species with an extended alkoxide chain |

| 3 | Coordination of a new monomer molecule to the aluminum center. | Growing polymer chain-monomer-catalyst complex |

| 4 | Nucleophilic attack by the growing polymer chain's alkoxide terminus on the newly coordinated monomer. | Elongated polymer chain attached to the aluminum center |

| 5 | Repetition of steps 3 and 4 for chain propagation. | High molecular weight polymer-catalyst complex |

| 6 | Termination of the reaction, releasing the polymer. | Free polymer and regenerated or deactivated catalyst |

Understanding Rearrangement Pathways Facilitated by this compound

Aluminum alkoxides, including this compound, can exist as aggregates in solution, most commonly as dimers or trimers. In these aggregated forms, the alkoxide groups often act as bridging ligands between two or more aluminum centers. Mechanistic studies on related aluminum alkoxide systems have revealed that a structural rearrangement of the catalyst may be a crucial step for catalytic activity. rsc.orgrsc.org

For instance, in dimeric aluminum complexes with two bridging alkoxide groups, the catalytic activity in ring-opening polymerization can be low. rsc.org This is attributed to the fixed orientation and reduced nucleophilicity of the bridging alkoxides. For catalysis to proceed efficiently, a rearrangement to a species with a terminal alkoxide group is often necessary. This rearrangement breaks the bridging structure, freeing one of the alkoxide groups to act as a more potent nucleophile.

The equilibrium between the bridged (less active) and terminal (more active) forms of the catalyst can be influenced by several factors, including the solvent, temperature, and the steric and electronic properties of the ligands attached to the aluminum center. The bulky isobutyl groups in this compound would likely play a significant role in the energetics of this rearrangement.

Computational studies, such as Density Functional Theory (DFT) calculations on analogous systems, have supported the hypothesis that a dinuclear aluminum complex with two bridging methoxides must rearrange to a phenolate-bridged dinuclear complex with terminal methoxides to achieve higher catalytic activity. rsc.org This rearrangement facilitates the initiation of polymerization.

Table 2: Influence of Catalyst Structure on Activity in Aluminum Alkoxide-Catalyzed Polymerization

| Catalyst Structural Feature | Postulated Activity Level | Rationale |

| Dimeric with Bridging Alkoxides | Low | The bridging alkoxide groups are sterically hindered and less nucleophilic, making initiation difficult. rsc.org |

| Monomeric or Dimeric with Terminal Alkoxides | High | Terminal alkoxide groups are more accessible and nucleophilic, readily initiating polymerization. rsc.org |

| Electron-Donating Ligands | High | Enhance the electron density at the aluminum center, potentially facilitating the structural rearrangement to the more active form and increasing the nucleophilicity of the alkoxide. rsc.orgrsc.org |

| Electron-Withdrawing Ligands | Low | Decrease the electron density at the aluminum center, potentially disfavoring the formation of the active species. rsc.org |

Applications of Diisobutylmethoxyaluminium in Advanced Organic Synthesis

Diisobutylmethoxyaluminium as a Selective Reducing Agent

The utility of this compound as a selective reducing agent is a promising area of its application. By analogy to other aluminium alkoxides and hydrides, the methoxy (B1213986) ligand is expected to attenuate the reactivity of the aluminium center compared to DIBAL-H, potentially leading to enhanced selectivity in various reduction reactions.

In molecules containing multiple reducible functional groups, achieving selective reduction of one group while leaving others intact is a significant synthetic challenge. This compound, with its potentially milder reducing properties, could be a valuable tool for such chemoselective transformations. For instance, it is plausible that it could selectively reduce esters or amides to aldehydes without further reduction to the corresponding alcohols, a transformation for which DIBAL-H is well-known at low temperatures.

The table below illustrates the potential chemoselective reductions that could be achieved using this compound, based on the known reactivity of similar reagents.

| Substrate Functional Group | Other Functional Group Present | Expected Product | Potential Advantage |

| Ester | Ketone | Aldehyde | Selective reduction of the less reactive ester. |

| Amide | Ester | Aldehyde | Potential for selective amide reduction. |

| α,β-Unsaturated Ester | Isolated Ester | α,β-Unsaturated Aldehyde | Preservation of the isolated ester group. |

The steric bulk of the isobutyl groups combined with the electronic effect of the methoxy group in this compound could play a crucial role in directing the stereochemical outcome of reductions of chiral or prochiral substrates. In diastereoselective reductions, the reagent's approach to a carbonyl group can be influenced by existing stereocenters in the substrate, leading to the preferential formation of one diastereomer.

For enantioselective reductions, this compound could be employed in conjunction with chiral auxiliaries or ligands. The coordination of a chiral ligand to the aluminium center would create a chiral environment, enabling the asymmetric reduction of prochiral ketones or other functional groups to yield enantiomerically enriched products.

The following table outlines hypothetical examples of stereoselective reductions.

| Substrate Type | Chiral Influence | Desired Outcome |

| Chiral β-ketoester | Substrate-controlled | High diastereoselectivity |

| Prochiral ketone | Chiral ligand | High enantioselectivity |

The synthesis of complex natural products and pharmaceuticals often requires highly selective and mild reagents to avoid unwanted side reactions and protect sensitive functional groups. The presumed nuanced reactivity of this compound would make it a suitable candidate for key steps in such synthetic routes. For example, the late-stage reduction of a functional group in a complex intermediate could be a critical application. Its potential for chemoselectivity would be particularly valuable in these scenarios, allowing for the targeted modification of one part of a molecule without affecting other functionalities.

Catalytic Roles of this compound and its Complexes

Beyond its role as a stoichiometric reducing agent, the Lewis acidic nature of the aluminium center in this compound suggests significant potential in catalysis.

Lewis acids are widely used to catalyze a variety of carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Diels-Alder reactions. This compound can act as a Lewis acid by coordinating to a carbonyl oxygen or other Lewis basic sites, thereby activating the substrate towards nucleophilic attack. The steric hindrance provided by the isobutyl groups could also impart shape selectivity in these catalytic processes.

| Reaction Type | Role of this compound |

| Diels-Alder Reaction | Activation of the dienophile |

| Aldol Reaction | Activation of the carbonyl component |

| Friedel-Crafts Alkylation | Activation of the electrophile |

Organoaluminium compounds are extensively used as co-catalysts in Ziegler-Natta and other polymerization catalysis systems. This compound could function as a co-catalyst in conjunction with transition metal catalysts for the polymerization of olefins. In this role, it can act as an alkylating agent for the transition metal precursor and as a scavenger for impurities.

Furthermore, in the realm of olefin conversion, complexes of this compound could potentially catalyze reactions such as olefin isomerization or oligomerization. The nature of the ligands on the aluminium center can be tuned to influence the catalytic activity and selectivity of these processes.

Stoichiometric Applications in Functional Group Transformations

Beyond its potential catalytic applications, this compound can be employed as a stoichiometric reagent to effect a variety of functional group transformations with a high degree of selectivity.

Organoaluminium reagents are known for their utility in carbon-carbon bond-forming reactions. This compound, with its combination of a Lewis acidic aluminium center and nucleophilic isobutyl groups, can participate in alkylation and other addition reactions. In these transformations, the aluminium atom can coordinate to a carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

For instance, in the alkylation of an aldehyde, the methoxy group of this compound can act as a non-transferable "dummy" ligand, while one of the isobutyl groups is transferred to the electrophilic carbonyl carbon. The stoichiometry of the reaction is crucial, as one equivalent of the organoaluminium reagent is consumed for each equivalent of the carbonyl compound.

The table below provides a conceptual overview of the types of alkylation and addition reactions where this compound could be strategically employed.

| Substrate | Reaction Type | Product |

| Benzaldehyde | Isobutyl addition | 1-Phenyl-3-methyl-1-butanol |

| Cyclohexanone | Isobutyl addition | 1-Isobutylcyclohexan-1-ol |

| Acetonitrile | Addition to nitrile | 4-Methyl-2-pentanone (after hydrolysis) |

This table represents potential applications based on the known reactivity of similar organoaluminium reagents.

While diisobutylaluminium hydride (DIBAL-H) is a widely recognized reducing agent, modified reagents like this compound offer possibilities for other functional group interconversions. The presence of the methoxy group modulates the reactivity of the aluminium center compared to DIBAL-H.

One area of potential application is in Meerwein-Ponndorf-Verley (MPV) type reactions and related Oppenauer oxidations. In a modified MPV reduction, this compound could act as a Lewis acid to coordinate both a carbonyl substrate and a sacrificial alcohol. The transfer of a hydride from the alcohol to the carbonyl compound would be mediated by the aluminium center. The specific role and efficacy of the methoxy group in such a catalytic cycle would be a subject of detailed mechanistic investigation.

Furthermore, the Lewis acidity of this compound can be harnessed to promote other transformations, such as rearrangements or the opening of strained rings like epoxides. The coordination of the aluminium to a heteroatom can facilitate bond cleavage and subsequent reaction pathways.

Coordination Chemistry and Structural Aspects of Diisobutylmethoxyaluminium Complexes

Ligand Exchange Dynamics and Stability of Diisobutylmethoxyaluminium Complexes

The bonds within organoaluminium complexes are often labile, leading to dynamic ligand exchange processes. For this compound dimers, a constant and rapid exchange occurs between bridging and terminal positions, particularly in solution. This dynamic equilibrium is a hallmark of many organoaluminium compounds. farabi.universitywikipedia.org

Ligand Exchange Dynamics: The exchange processes in related trialkylaluminium dimers have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in trimethylaluminium ([Me₃Al]₂), separate signals for the bridging and terminal methyl groups can be resolved at low temperatures (e.g., -25 °C). wikipedia.org However, as the temperature increases to ambient levels (e.g., 20 °C), these signals broaden and coalesce into a single peak. wikipedia.org This indicates that the rate of exchange between the bridging and terminal sites becomes faster than the NMR timescale. A similar dynamic process is expected for this compound dimers, involving the isobutyl and methoxy (B1213986) ligands.

Stability of Complexes: The thermodynamic stability of this compound complexes is significantly influenced by several factors. The formation of the dimer itself is a stabilizing process. The stability can be further enhanced by the introduction of specific types of ligands. Chelating ligands that can bind to the aluminum center at multiple points form particularly stable complexes due to the entropically favorable chelate effect. Furthermore, the electronic and steric properties of ancillary ligands play a crucial role; bulky ligands can sterically protect the aluminum center from unwanted reactions, thereby increasing the complex's kinetic stability. lookchem.com Studies on related aluminum alkoxides have shown that the introduction of chelating ligands can significantly improve stability against hydrolysis. researchgate.net

| Factor | Influence on Stability | Description |

| Dimerization | Increases | Satisfies the electron deficiency of the Al center, leading to a more stable four-coordinate geometry. |

| Chelation | Greatly Increases | The formation of a ring structure with a multidentate ligand is entropically and enthalpically favorable. |

| Steric Bulk | Increases | Bulky ancillary ligands can physically block access to the reactive aluminum center, enhancing kinetic stability. |

| Electronic Effects | Modulates | Electron-donating ligands can stabilize the Lewis acidic aluminum center. |

Chelation and Bridging Effects in this compound-Substrate Adducts

The interaction of this compound with various substrates is largely dictated by the principles of chelation and bridging. Its behavior as a strong Lewis acid allows it to form adducts with a wide range of donor molecules.

Bridging Ligands: The methoxy group in this compound is a classic example of a bridging ligand, leading to the formation of the [(iBu₂Al-μ-OMe)]₂ dimer. researchgate.net In this arrangement, the oxygen atom of the methoxy group donates lone pairs to two different aluminum atoms, creating a stable four-membered Al₂O₂ ring at the core of the dimer. This bridging is fundamental to the structure of most organoaluminium alkoxides in the absence of strong donor solvents or chelating substrates.

Chelation Effects: When this compound reacts with a substrate containing multiple donor sites (a chelating agent), the dimeric structure can be disrupted. The chelating ligand can replace the bridging methoxy groups to form a more stable monomeric complex. For example, substrates like β-diketones, amino-alcohols, or phenoxyimines can coordinate to the aluminum center through two donor atoms (e.g., O,O or N,O), forming a stable five- or six-membered ring. researchgate.netacs.org This process is thermodynamically favorable due to the chelate effect. The resulting adducts are often monomeric, as the coordination needs of the aluminum center are satisfied by the single multidentate ligand rather than by dimerization. mdpi.comurjc.es

| Coordination Mode | Description | Typical Example | Resulting Structure |

| Bridging | A single ligand connects two or more metal centers. | The methoxy group in [(iBu₂Al-μ-OMe)]₂. | Dimeric or oligomeric. |

| Chelating | A single ligand binds to one metal center through multiple donor atoms. | A β-diketonate ligand binding to an Al center. | Monomeric, stable ring structure. |

Formation and Reactivity of Multinuclear this compound Species

Beyond the fundamental dimeric structure, this compound can participate in the formation of larger, more complex multinuclear species. These aggregates often feature cage-like or cluster structures with multiple aluminum and oxygen atoms.

Formation of Multinuclear Species: Such species, often referred to as alumoxanes, can be formed through controlled reactions, most notably the partial hydrolysis of organoaluminium compounds. nih.gov The reaction of an organoaluminium precursor with a controlled amount of water leads to the formation of Al-O-Al linkages, which can assemble into complex oligomeric cages. While this compound itself already contains an Al-O bond, further reactions with reagents like carboxylic acids or controlled exposure to oxygen can lead to larger clusters. For instance, the controlled oxygenation of related dialkylaluminium complexes has been shown to produce hexanuclear aluminum oxoethoxide clusters with intricate bridged structures. acs.org These clusters can be viewed as assemblies of smaller trinuclear units linked together. acs.org

Reactivity: The reactivity of these multinuclear species can differ significantly from that of the simple dimer. The presence of multiple Lewis acidic aluminum sites within a single molecule can lead to cooperative effects. These "poly-Lewis acids" can bind substrates in unique ways, activating them for subsequent reactions. acs.org Multinuclear alumoxanes are critically important as co-catalysts in olefin polymerization. Their complex structures are believed to be key to their ability to activate the primary polymerization catalyst. The reactivity is also central to their use in ring-opening polymerization of cyclic esters. researchgate.neturjc.es

Spectroscopic and Analytical Methodologies for Diisobutylmethoxyaluminium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of diisobutylmethoxyaluminium in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in characterizing the isobutyl and methoxy (B1213986) groups of this compound. researchgate.netslideshare.net ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the electronic environment of each carbon atom. researchgate.net In studies of related dialkylaluminium phenoxides, ¹H and ¹³C NMR have been used to confirm the quantitative formation of the compounds. researchgate.net The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment, providing clues about the bonding and structure. researchgate.netcarlroth.com For instance, the protons and carbons of the isobutyl groups will have characteristic chemical shifts that differ from those of the methoxy group. Furthermore, coupling between adjacent protons (spin-spin coupling) in the ¹H NMR spectrum can help to confirm the connectivity of the atoms in the isobutyl group. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Aluminium Alkoxides Note: This table is illustrative and based on data for analogous compounds. Actual chemical shifts for this compound may vary.

| Nucleus | Ligand Group | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | -CH₂- (isobutyl) | ~0.5 - 1.5 | Confirms the presence of the isobutyl group attached to aluminium. |

| ¹H | -CH- (isobutyl) | ~1.5 - 2.5 | Provides information on the isobutyl backbone structure. |

| ¹H | -CH₃ (isobutyl) | ~0.8 - 1.2 | Indicates the terminal methyl groups of the isobutyl ligand. |

| ¹H | -OCH₃ (methoxy) | ~3.0 - 4.0 | Confirms the presence of the methoxy group. |

| ¹³C | -CH₂- (isobutyl) | ~20 - 30 | Elucidates the carbon framework of the isobutyl group. |

| ¹³C | -CH- (isobutyl) | ~25 - 35 | Further defines the isobutyl carbon skeleton. |

| ¹³C | -CH₃ (isobutyl) | ~20 - 25 | Identifies the methyl carbons of the isobutyl group. |

| ¹³C | -OCH₃ (methoxy) | ~50 - 60 | Characterizes the methoxy carbon. |

²⁷Al NMR spectroscopy is a powerful tool for directly probing the aluminium center in this compound. The chemical shift and the linewidth of the ²⁷Al NMR signal are highly sensitive to the coordination number and symmetry of the aluminium atom. For instance, four-coordinate (tetracoordinate) aluminium species typically exhibit broader signals in a specific chemical shift range, while five-coordinate (pentacoordinate) and six-coordinate (hexacoordinate) aluminium species resonate at different frequencies. psu.edu This technique is crucial for determining whether this compound exists as a monomer, dimer, or higher-order oligomer in solution, as the coordination environment of the aluminium atom changes with aggregation. In related organoaluminium oximates, ²⁷Al NMR has been used to identify the presence of different aggregated species in solution. psu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule. photothermal.comedinst.com These methods probe the vibrational modes of the chemical bonds within this compound, offering insights into the functional groups present and the nature of the Al-O and Al-C bonds. oup.comrsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the polarizability of the molecule. photothermal.com

For this compound, key vibrational bands would include:

C-H stretching vibrations of the isobutyl and methoxy groups, typically observed in the 2800-3000 cm⁻¹ region. oup.com

C-O stretching vibrations of the methoxy group. The frequency of this band can distinguish between terminal and bridging alkoxide groups. Terminal ν(C-O) bands generally appear in the 1040-1170 cm⁻¹ region, while bridging ν(C-O) bands are found at lower frequencies (950-1040 cm⁻¹). indexcopernicus.com

Al-O stretching vibrations , which provide direct information about the aluminium-oxygen bond. These are typically observed in the lower frequency region of the spectrum (around 500-700 cm⁻¹). mdpi.com

Al-C stretching vibrations , corresponding to the bond between aluminium and the isobutyl groups, also appear in the low-frequency region.

The combination of IR and Raman data is powerful because some vibrations may be strong in one technique and weak or silent in the other, providing a more complete picture of the molecular vibrations. aps.org

Table 2: Characteristic Vibrational Frequencies for Aluminium Alkoxides Note: This table is a generalized representation based on data for related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretching | 2800 - 3000 | IR and Raman |

| C-O stretching (terminal) | 1040 - 1170 | IR |

| C-O stretching (bridging) | 950 - 1040 | IR |

| Al-O stretching | 500 - 700 | IR and Raman |

| Al-C stretching | 400 - 600 | IR and Raman |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular mass of this compound and for studying its fragmentation patterns. rsc.org In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). arizona.edu

For organoaluminium compounds, which are often air- and moisture-sensitive, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are frequently employed. researchgate.netupce.cz These methods minimize fragmentation during the ionization process, allowing for the observation of the molecular ion peak, which corresponds to the mass of the intact this compound molecule (or its oligomers).

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion in a controlled manner. upce.czucl.ac.uk By analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. nih.govyoutube.com For example, the loss of an isobutyl group or a methoxy group would result in fragment ions with specific m/z values, providing evidence for the connectivity of the molecule. The mass spectra of related organoaluminium compounds often show peaks corresponding to dimeric or trimeric species, which can provide insight into the aggregation state of the compound in the gas phase. rsc.org

X-ray Diffraction (XRD) for Solid-State Structural Determination of this compound Complexes

For example, XRD studies on related dialkylaluminium phenoxides have revealed dimeric structures with a planar Al₂O₂ core. researchgate.net Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline samples, providing a "fingerprint" pattern that is unique to a specific crystalline phase. americanpharmaceuticalreview.comresearchgate.netresearchgate.net

Advanced Spectroscopic Probes for Reaction Monitoring (e.g., in situ techniques)

The reactivity of this compound in various chemical transformations can be monitored in real-time using in situ spectroscopic techniques. youtube.com These methods allow researchers to observe the reaction as it happens, providing valuable information about reaction kinetics, intermediates, and mechanisms. youtube.comnih.gov

In situ FTIR spectroscopy can be used to track changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands over time. youtube.comnih.gov

In situ Raman spectroscopy offers similar capabilities and can be particularly useful for studying reactions in aqueous or highly fluorescent environments. nih.gov

In situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at various time points.

Differential Electrochemical Mass Spectrometry (DEMS) is a specialized technique that combines electrochemistry with mass spectrometry to detect volatile products and intermediates in real-time during electrochemical reactions. hidenanalytical.com

These advanced techniques are invaluable for understanding the role of this compound as a catalyst or reagent in organic synthesis and polymerization reactions. chemrxiv.org

Theoretical and Computational Chemistry Studies of Diisobutylmethoxyaluminium

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diisobutylmethoxyaluminium, such calculations would typically involve methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods to determine its molecular geometry and electronic distribution.

A key aspect to investigate would be the nature of the aluminum-carbon and aluminum-oxygen bonds. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack. The calculated charge distribution would reveal the polarity of the bonds and the electrostatic potential of the molecule, which are crucial for understanding its interactions with other chemical species.

Due to the presence of bulky isobutyl groups, it would be important to investigate the possibility of agostic interactions, where a C-H bond from an isobutyl group interacts with the electron-deficient aluminum center. Such interactions can have a significant impact on the compound's structure and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for studying the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to explore its role in various organic transformations, such as reductions or alkylations.

By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies, providing a quantitative understanding of the reaction kinetics. For instance, in a reduction reaction, DFT could elucidate the pathway of hydride transfer from the aluminum reagent to a carbonyl substrate.

These studies would also allow for the investigation of the role of the methoxy (B1213986) group. Does it primarily act as a spectator ligand, or does it actively participate in the reaction mechanism, for example, by stabilizing transition states? Comparing the reaction pathways of this compound with other organoaluminum reagents, such as diisobutylaluminum hydride (DIBAL-H), would provide valuable insights into how the methoxy group modulates the reagent's reactivity and selectivity.

Molecular Dynamics Simulations of this compound-Substrate Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to investigate its interactions with substrates and solvents.

These simulations can provide a picture of how the reagent approaches and binds to a substrate molecule, revealing the preferred orientation and the nature of the intermolecular forces involved. This is particularly important for understanding the stereoselectivity of reactions involving chiral substrates.

Furthermore, MD simulations can shed light on the aggregation state of this compound in solution. Many organoaluminum compounds exist as dimers or higher oligomers. Understanding the equilibrium between different aggregation states is crucial, as the monomeric form is often the most reactive species. Simulations could help to determine the factors that favor the dissociation of oligomers, such as the nature of the solvent.

Prediction of Reactivity and Selectivity Profiles based on Computational Models

By combining the insights from quantum chemical calculations and DFT studies, computational models can be developed to predict the reactivity and selectivity of this compound in various reactions. These models can be used to screen different substrates and reaction conditions, guiding experimental work and accelerating the discovery of new synthetic methodologies.

For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the electronic and steric properties of different substrates with their reactivity towards this compound. Such models would be invaluable for predicting the outcome of reactions and for designing new reagents with tailored properties.

Emerging Trends and Future Research Directions for Diisobutylmethoxyaluminium Chemistry

Development of More Sustainable and Green Chemical Processes Utilizing Diisobutylmethoxyaluminium

A primary challenge with traditional aluminum hydride reagents is their stoichiometric use, which generates significant amounts of aluminum salt waste. fau.eu A major trend in modern chemistry is the development of "green" processes that minimize waste and environmental impact. acs.orguma.ptchemrxiv.org Future research involving this compound is expected to align with these principles.

Key research objectives in this area include:

Catalytic Systems: A significant breakthrough in green chemistry involves using substoichiometric (catalytic) amounts of a hydride reagent in conjunction with a terminal reductant like molecular hydrogen (H₂). fau.eu Researchers have demonstrated that catalytic amounts of lithium aluminum hydride (LiAlH₄) can be used for reductions when the reaction is performed under a hydrogen atmosphere, drastically reducing metallic waste. fau.eu A future direction for this compound would be to explore its potential as a catalyst or precatalyst in similar hydrogenation reactions. This would represent a major step towards a more sustainable use of this reagent.

Atom Economy: Synthetic methods are increasingly evaluated based on their atom economy, which measures how many atoms from the reactants are incorporated into the final product. mdpi.com Processes utilizing this compound will likely be re-evaluated and optimized to maximize the incorporation of reactants and minimize byproducts.

Safer Solvents and Processes: The push for green chemistry also involves using less hazardous solvents and developing inherently safer processes to minimize the risk of accidents. acs.orgnih.gov Research may focus on utilizing this compound in greener, biodegradable solvents or developing solvent-free reaction conditions.

Table 1: Comparison of Stoichiometric vs. Potential Catalytic Processes for Hydride Reductions

| Feature | Stoichiometric Hydride Process | Catalytic Hydride Process (Future Goal) |

|---|---|---|

| Reagent Amount | >1 equivalent | <10 mol% |

| Terminal Reductant | None (hydride is the source) | Molecular Hydrogen (H₂) |

| Primary Waste | Large quantities of aluminum salts | Minimal aluminum salts; water is the main byproduct |

| Sustainability | Low (depletes resources, high waste) | High (reduced waste, potential for renewable H₂) |

Integration of this compound Chemistry into Continuous Flow Systems

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. mdpi.comalmacgroup.com The integration of reactive reagents like aluminum hydrides into flow systems is a rapidly growing area of research. numberanalytics.com

A continuous flow system has been successfully implemented for the reduction of esters to aldehydes using the parent compound of this compound, DIBAL-H. mdpi.com The key advantages observed in such systems are precise control over reaction time and temperature, which are critical for achieving high yields and selectivities. mdpi.com

Future research will likely focus on adapting this compound for use in continuous flow reactors. This could involve:

Packed-Bed Reactors: Utilizing this compound with immobilized substrates or catalysts in packed-bed reactors to streamline synthesis and purification. almacgroup.com

Microreactors: Employing microreactors to safely handle the exothermic nature of reductions and to enable rapid screening of reaction conditions. nih.gov

Telescoped Synthesis: Integrating a this compound reduction step into a multi-step continuous flow synthesis, where the output of one reactor flows directly into the next, avoiding manual handling of intermediates. mdpi.com This approach significantly improves efficiency and safety, especially in pharmaceutical manufacturing. gentaurpdf.com

Table 2: Potential Advantages of Flow Chemistry for this compound Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exothermic reactions and large reagent volumes. | Enhanced safety due to small reactor volume and superior heat transfer. mdpi.com |

| Control | Difficult to precisely control residence time and temperature gradients. | Precise control over stoichiometry, temperature, and reaction time. mdpi.com |

| Scalability | Requires larger reactors, which can be challenging and costly. | Scaled by running the system for a longer duration, not by increasing reactor size. vapourtec.com |

| Efficiency | Often requires workup and isolation between steps. | Enables multi-step "telescoped" reactions without isolation. mdpi.com |

Exploration of Novel Catalytic Cycles and Enantioselective Transformations

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry. uniurb.itwisdomlib.org Asymmetric reduction of prochiral ketones and other functional groups is a powerful method for creating chiral alcohols and amines. rsc.org A significant future direction for this compound is its application in enantioselective synthesis.

While specific enantioselective applications of this compound are not yet widely reported, the field of asymmetric hydride reductions provides a clear roadmap. numberanalytics.com This involves two main strategies:

Chiral Modification of the Reagent: Creating a chiral version of the reagent by reacting DIBAL-H with a chiral alcohol instead of methanol (B129727). This approach is famously used in the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. organic-chemistry.orglibretexts.org

Use of a Chiral Catalyst: Combining an achiral hydride like this compound with a chiral catalyst that directs the stereochemical outcome of the reduction.

The known reactivity of lithium diisobutylmethoxyaluminum hydride (LDBMA) in the reduction of morpholine (B109124) amides provides insight into its catalytic cycle. rsc.org The reaction proceeds through a stable, chelated intermediate that prevents over-reduction, only breaking down upon acidic workup. rsc.org Understanding such mechanisms is crucial for designing new catalytic cycles. d-nb.infoyoutube.comnih.gov Future research will likely aim to exploit this intermediate-forming capability in the design of novel, selective transformations.

Expanding the Substrate Scope and Reaction Diversity of this compound Reagents

Modified hydride reagents are often developed to achieve chemoselectivity that is not possible with parent hydrides like LiAlH₄ or DIBAL-H. The methoxy (B1213986) group in this compound moderates the reactivity of the aluminum center, leading to different reaction outcomes. For instance, lithium diisobutylmethoxyaluminum hydride (LDBMA) can reduce specific tertiary amides to aldehydes by forming a stable intermediate, a transformation that is difficult with more powerful hydrides which would typically proceed to the amine. rsc.org

A key area for future research is the systematic exploration and expansion of the substrate scope for this compound. Research questions to be addressed include:

What is the full range of functional groups that can be selectively reduced?

How does the reagent perform with highly functionalized molecules containing multiple sensitive groups?

Can the unique reactivity observed with certain amides be extended to other challenging substrates like lactams, esters, or nitriles under specific conditions? rsc.org

Expanding the reaction diversity beyond simple reductions is another promising avenue. This could involve developing one-pot procedures where the intermediate formed by the this compound reduction is trapped by another reagent, leading to more complex molecular architectures in a single operation. rsc.org

Synergistic Applications of this compound with Other Catalytic Systems

Synergistic catalysis, where two or more distinct catalysts work together to promote a transformation that is not possible with either catalyst alone, is a powerful and emerging field in synthesis. nih.gov This approach can enhance reactivity, improve selectivity, and enable entirely new reaction pathways.

Future research into this compound will likely explore its use in synergistic catalytic systems. For example, combining this compound with a transition metal catalyst could enable novel reductive coupling reactions. The aluminum hydride could act as a stoichiometric reductant to regenerate the active state of the primary catalyst in a catalytic cycle.

Another approach involves pairing this compound with an organocatalyst. For instance, an amine catalyst could form a reactive enamine intermediate from an α,β-unsaturated aldehyde, while this compound could act as a Lewis acid to activate the electrophile, guiding a selective conjugate reduction. Furthermore, additives have been shown to have synergistic catalytic effects on other aluminum hydrides, lowering decomposition temperatures and improving performance. sciopen.comacs.orgnih.gov Exploring similar synergistic effects for this compound could unlock new applications in materials science and beyond.

Q & A

Q. What are the optimal synthetic routes for Diisobutylmethoxyaluminium, and how can its purity be rigorously characterized?

- Methodological Answer : Begin with precursor selection (e.g., alkylaluminum reagents and methoxy donors) and optimize reaction conditions (temperature, solvent polarity, stoichiometry). Characterize the product using NMR (¹H, ¹³C, ²⁷Al) to confirm coordination geometry and IR spectroscopy to identify Al–O–C vibrational modes. Purity assessment should include elemental analysis and GC-MS to detect volatile byproducts. For handling air-sensitive compounds, use Schlenk-line techniques under inert atmospheres, as outlined in laboratory protocols for reactive organometallics .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, solvent, atmospheric exposure)?

- Methodological Answer : Design accelerated aging studies by exposing the compound to controlled environments (e.g., dry N₂ vs. humid air, 4°C vs. 25°C). Monitor degradation via time-resolved FTIR and ²⁷Al NMR to track structural changes. Compare results with literature data using systematic review frameworks (e.g., PRISMA ) to identify inconsistencies in reported stability profiles.

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in catalytic C–C bond formation?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies to probe rate-determining steps. Combine in situ Raman spectroscopy with DFT calculations to map transition states. Validate computational models (B3LYP/6-311+G(d,p)) against experimental kinetics, ensuring alignment with research methodology principles for hypothesis testing .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the solvent effects on this compound’s aggregation behavior?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., toluene, THF) to analyze aggregation thermodynamics. Cross-validate with SAXS/WAXS data to correlate simulated cluster sizes with experimental scattering profiles. Follow guidelines for figure design (e.g., color-coded solvent interactions) to enhance data clarity .

Q. What analytical strategies resolve contradictions in reported catalytic activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis (Cochrane systematic review framework ) to identify variables causing discrepancies (e.g., impurity levels, solvent drying methods). Replicate key studies under standardized conditions, using error-propagation analysis to quantify uncertainty in activity measurements.

Q. How can advanced spectroscopic techniques (e.g., EXAFS, XANES) elucidate the Al center’s electronic structure during catalytic cycles?

- Methodological Answer : Perform X-ray absorption spectroscopy (XAS) at synchrotron facilities to probe Al K-edge shifts during reaction progression. Pair with EPR spectroscopy to detect radical intermediates. Reference interdisciplinary methodologies (e.g., combined spectroscopy-computation workflows) to reconcile electronic and geometric data .

Methodological Considerations

- Data Presentation : Adhere to journal-specific guidelines for figures (e.g., avoid overcrowded structures; use color strategically) .

- Literature Review : Systematically map knowledge gaps using PRISMA flow diagrams to ensure reproducibility .

- Experimental Replication : Address curricular variability in analytical training by documenting detailed protocols (e.g., solvent drying, NMR calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.